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# The Discovery and Identification of 3-Oxo-OPC8-CoA: A Technical Guide

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### **Abstract**

3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA, commonly known as **3-Oxo-OPC8-CoA**, is a pivotal intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone regulating plant growth, development, and defense responses. The discovery and characterization of **3-Oxo-OPC8-CoA** have been instrumental in elucidating the intricate enzymatic steps of the jasmonate biosynthetic pathway, which is localized within the plant cell's peroxisomes. This technical guide provides an in-depth overview of the discovery, identification, and key molecular players involved in the metabolism of **3-Oxo-OPC8-CoA**. It includes a summary of quantitative enzymatic data, detailed experimental protocols for the characterization of key enzymes, and a method for the quantification of **3-Oxo-OPC8-CoA** and related jasmonates. Visual diagrams of the signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this vital metabolic process.

## Introduction

The journey to understanding plant defense mechanisms and developmental processes has led to the comprehensive study of phytohormones, among which jasmonic acid (JA) holds a prominent position. The biosynthesis of JA from its precursor, α-linolenic acid, involves a series of enzymatic reactions that span across the chloroplast and peroxisome. A critical juncture in this pathway is the formation and subsequent metabolism of **3-Oxo-OPC8-CoA** within the peroxisome. This molecule represents the activated form of its precursor, 3-oxo-2(2'[Z]-



pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), primed for the final  $\beta$ -oxidation steps that yield JA. The identification of the enzymes responsible for the synthesis and conversion of **3-Oxo-OPC8-CoA** has provided crucial insights into the regulation of JA levels and, consequently, the plant's response to various biotic and abiotic stresses.

# The Jasmonic Acid Biosynthetic Pathway: The Central Role of 3-Oxo-OPC8-CoA

The biosynthesis of jasmonic acid is initiated in the chloroplast with the conversion of  $\alpha$ -linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported into the peroxisome for the subsequent steps of the pathway.

Figure 1: The Jasmonic Acid Biosynthetic Pathway.

Within the peroxisome, OPDA is first reduced to OPC-8:0 by the enzyme 12-oxophytodienoate reductase 3 (OPR3)[1][2]. OPC-8:0 is then activated to its CoA thioester, **3-Oxo-OPC8-CoA**, by the action of OPC-8:0-CoA ligase 1 (OPCL1)[3][4][5]. This activation step is crucial as it prepares the molecule for the subsequent three rounds of  $\beta$ -oxidation. The  $\beta$ -oxidation spiral, involving the enzymes acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT), progressively shortens the octanoate side chain of **3-Oxo-OPC8-CoA** to yield jasmonoyl-CoA[1][3]. Finally, a thioesterase releases the free jasmonic acid.

# **Quantitative Data on Key Enzymes**

The enzymatic reactions leading to and from **3-Oxo-OPC8-CoA** have been characterized, and kinetic parameters for some of the key enzymes have been determined. These data are crucial for understanding the efficiency and regulation of the jasmonate biosynthetic pathway.



Enzyme	Organism	Substrate	Km (μM)	kcat (s-1)	Vmax (nmol/sec /mg)	Referenc e
OPR3	Arabidopsi s thaliana	(9S,13S)- OPDA	35	-	53.7	UniProt: Q9FUP0
OPR3	Zea mays	OPDA	190	-	-	Wikipedia: 12- oxophytodi enoate reductase
OPCL1	Arabidopsi s thaliana	OPC-8:0	-	1.27	-	[1]
OPCL1	Arabidopsi s thaliana	OPDA	-	1.56	-	[1]
ACX1A	Solanum lycopersicu m	Lauroyl- CoA (C12:0)	-	-	Preferred substrate	
ACX1A	Solanum lycopersicu m	Myristoyl- CoA (C14:0)	-	-	High activity	

Note: Detailed kinetic parameters (Km and Vmax) for ACX1A with OPC8-CoA as a substrate are not readily available in the literature, though it is established as a key substrate.

# Experimental Protocols In Vitro Enzyme Assay for OPC-8:0-CoA Ligase 1 (OPCL1)

This protocol is adapted from methods used for characterizing 4-coumarate:CoA ligase (4CL)-like enzymes, which are functionally related to OPCL1.

Figure 2: Workflow for OPCL1 In Vitro Assay.



#### Materials:

- Purified recombinant OPCL1 enzyme
- OPC-8:0 substrate
- Adenosine triphosphate (ATP)
- Coenzyme A (CoA)
- Tris-HCl buffer (100 mM, pH 8.0)
- Magnesium chloride (MgCl<sub>2</sub>)
- · Spectrophotometer or HPLC system

#### Procedure:

- Reaction Mixture Preparation: In a microcentrifuge tube or a cuvette, prepare the reaction mixture containing Tris-HCl buffer, MgCl<sub>2</sub>, ATP, and CoA at their optimal concentrations.
- Substrate Addition: Add the substrate, OPC-8:0, to the reaction mixture.
- Enzyme Addition: Initiate the reaction by adding a known amount of purified OPCL1 enzyme.
- Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific period.
- Detection of Product Formation: The formation of the thioester bond in 3-Oxo-OPC8-CoA
  can be monitored spectrophotometrically by measuring the increase in absorbance at a
  specific wavelength (e.g., around 260 nm, characteristic of the thioester bond). Alternatively,
  the reaction can be stopped (e.g., by adding acid) and the product quantified by reversephase HPLC.
- Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), perform the assay
  with varying concentrations of the substrate (OPC-8:0) while keeping the concentrations of
  other components constant. The data can then be plotted using Michaelis-Menten or
  Lineweaver-Burk plots.



# In Vitro Enzyme Assay for Acyl-CoA Oxidase (ACX1A)

This protocol is a general method for assaying acyl-CoA oxidase activity, which can be adapted for ACX1A using **3-Oxo-OPC8-CoA** as the substrate. The assay is based on the detection of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), a byproduct of the ACX-catalyzed reaction.

#### Materials:

- Purified recombinant ACX1A enzyme
- 3-Oxo-OPC8-CoA substrate
- Horseradish peroxidase (HRP)
- A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)
- Potassium phosphate buffer (pH 7.4)
- Spectrophotometer or fluorometer

#### Procedure:

- Reaction Mixture Preparation: In a microplate well or a cuvette, prepare a reaction mixture containing potassium phosphate buffer, HRP, and the chromogenic/fluorogenic substrate.
- Enzyme Addition: Add a known amount of purified ACX1A enzyme to the reaction mixture.
- Substrate Addition: Initiate the reaction by adding the substrate, 3-Oxo-OPC8-CoA.
- Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C).
- Detection of H<sub>2</sub>O<sub>2</sub> Production: The H<sub>2</sub>O<sub>2</sub> produced by the ACX1A reaction is used by HRP to
  oxidize the substrate, leading to a change in absorbance or fluorescence. This change is
  monitored over time using a spectrophotometer or fluorometer.
- Quantification: The rate of the reaction is proportional to the rate of change in absorbance/fluorescence. A standard curve using known concentrations of H<sub>2</sub>O<sub>2</sub> can be used to quantify the amount of product formed.



# Quantification of 3-Oxo-OPC8-CoA and Other Jasmonates by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of jasmonates, including **3-Oxo-OPC8-CoA**, from plant tissues.

Figure 3: Workflow for Jasmonate Quantification by LC-MS/MS.

#### Materials:

- Plant tissue (e.g., Arabidopsis thaliana leaves)
- Liquid nitrogen
- Extraction solvent (e.g., 2-propanol/H<sub>2</sub>O/HCl)
- Dichloromethane
- Internal standards (deuterated analogs of the target compounds)
- Solid-phase extraction (SPE) cartridges (optional)
- LC-MS/MS system equipped with a C18 reverse-phase column and a triple quadrupole mass spectrometer

#### Procedure:

- Sample Preparation:
  - Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
  - Extract the powdered tissue with a suitable extraction solvent containing internal standards.
  - Centrifuge the extract to pellet cell debris.
- Sample Cleanup (optional):



- For complex matrices, the supernatant can be further purified using solid-phase extraction (SPE) to remove interfering compounds.
- LC-MS/MS Analysis:
  - Inject the final extract onto a C18 reverse-phase column.
  - Separate the compounds using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
  - Detect the eluting compounds using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 3-Oxo-OPC8-CoA and other jasmonates should be optimized beforehand.
- Quantification:
  - Generate standard curves for each analyte using authentic standards.
  - Quantify the endogenous levels of 3-Oxo-OPC8-CoA and other jasmonates in the samples by comparing their peak areas to the standard curves, normalized to the internal standard.

## Conclusion

The discovery and detailed characterization of **3-Oxo-OPC8-CoA** and the enzymes involved in its metabolism have been a significant advancement in the field of plant biology. This knowledge not only provides a deeper understanding of the regulation of jasmonic acid biosynthesis but also opens up avenues for the development of strategies to modulate plant defense responses and improve crop resilience. The experimental protocols and quantitative data presented in this technical guide offer a valuable resource for researchers and scientists working to further unravel the complexities of plant signaling pathways and for drug development professionals exploring novel targets for agrochemicals. The continued investigation into the intricate network of jasmonate biosynthesis and signaling will undoubtedly yield further insights into the remarkable adaptive capabilities of plants.



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